molecular formula C16H20N2OS B6113889 2-(Benzylsulfanyl)-5-butyl-6-methylpyrimidin-4-ol

2-(Benzylsulfanyl)-5-butyl-6-methylpyrimidin-4-ol

Cat. No.: B6113889
M. Wt: 288.4 g/mol
InChI Key: SEJDRSCEKYDHMT-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-5-butyl-6-methylpyrimidin-4-ol is a heterocyclic compound that contains a pyrimidine ring substituted with benzylsulfanyl, butyl, and methyl groups

Properties

IUPAC Name

2-benzylsulfanyl-5-butyl-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-3-4-10-14-12(2)17-16(18-15(14)19)20-11-13-8-6-5-7-9-13/h5-9H,3-4,10-11H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJDRSCEKYDHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N=C(NC1=O)SCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-5-butyl-6-methylpyrimidin-4-ol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of Substituents: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction using benzylthiol and an appropriate leaving group on the pyrimidine ring. The butyl and methyl groups can be introduced through alkylation reactions using butyl halides and methyl halides, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-5-butyl-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives using reducing agents like sodium borohydride.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-(Benzylsulfanyl)-5-butyl-6-methylpyrimidin-4-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-5-butyl-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzylsulfanyl group can interact with hydrophobic pockets, while the pyrimidine ring can form hydrogen bonds with amino acid residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylsulfanyl)-5-butylpyrimidin-4-ol: Lacks the methyl group at the 6-position.

    2-(Benzylsulfanyl)-6-methylpyrimidin-4-ol: Lacks the butyl group at the 5-position.

    2-(Benzylsulfanyl)-5-butyl-6-methylpyrimidin: Lacks the hydroxyl group at the 4-position.

Uniqueness

2-(Benzylsulfanyl)-5-butyl-6-methylpyrimidin-4-ol is unique due to the specific combination of substituents on the pyrimidine ring, which can confer distinct chemical and biological properties. The presence of the benzylsulfanyl group can enhance its lipophilicity and ability to interact with hydrophobic targets, while the butyl and methyl groups can influence its steric and electronic properties.

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